5-Hydroxy dantrolene-d4

Description

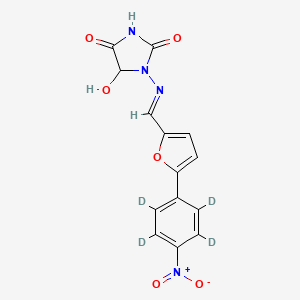

Propriétés

Formule moléculaire |

C14H10N4O6 |

|---|---|

Poids moléculaire |

334.28 g/mol |

Nom IUPAC |

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+/i1D,2D,3D,4D |

Clé InChI |

PGORTQZSSAZLCK-SXYDXUJESA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

5-Hydroxy Dantrolene-d4: A Technical Guide for Researchers

Introduction

5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the principal and active metabolite of the skeletal muscle relaxant, dantrolene. This stable isotope-labeled compound serves a critical role in bioanalytical and pharmacokinetic studies as an internal standard. Its use significantly enhances the accuracy and precision of mass spectrometry-based quantification of dantrolene and its metabolites in various biological matrices. This technical guide provides an in-depth overview of this compound, its primary applications, and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a synthetic compound where four hydrogen atoms on the nitrophenyl group of 5-hydroxy dantrolene have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which allows for its clear differentiation in mass spectrometric analysis without altering its chemical properties.

| Property | Value |

| IUPAC Name | 5-hydroxy-1-[({5-[4-nitro-2,3,5,6-tetradeuteriophenyl]furan-2-yl}methylidene)amino]imidazolidine-2,4-dione |

| Molecular Formula | C₁₄H₆D₄N₄O₆ |

| Molecular Weight | 334.28 g/mol |

| CAS Number | 1217225-15-4 |

| Appearance | Yellow to Dark Yellow Solid |

| Primary Use | Internal standard for analytical quantification |

Primary Use and Significance

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[1] In such assays, a known quantity of the deuterated standard is added to biological samples (e.g., plasma, urine) prior to sample preparation and analysis. Because this compound is chemically identical to the analyte of interest (5-hydroxy dantrolene) and co-elutes during chromatography, it experiences similar extraction recovery and ionization efficiency. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows the mass spectrometer to differentiate it from the non-deuterated analyte. By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during processing or fluctuations in instrument response.

Dantrolene: The Parent Compound

To understand the context of this compound, it is essential to first understand its parent drug, dantrolene.

Mechanism of Action

Dantrolene is a direct-acting skeletal muscle relaxant.[2] Its therapeutic effect is achieved by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.[3] Specifically, dantrolene targets and inhibits the ryanodine receptor (RyR), a calcium release channel on the SR membrane.[3][4] It exhibits selectivity for RyR1 and RyR3 isoforms, with little to no effect on the cardiac RyR2 isoform.[3][4][5] By blocking Ca²⁺ release, dantrolene uncouples muscle excitation from contraction, leading to muscle relaxation. This mechanism is crucial in treating conditions characterized by excessive muscle contraction, such as malignant hyperthermia and spasticity.[3][6]

Figure 1: Signaling pathway of dantrolene's mechanism of action.

Pharmacokinetics and Metabolism

Dantrolene is metabolized in the liver, primarily to 5-hydroxy dantrolene and an acetylamino metabolite.[7] 5-hydroxy dantrolene is an active metabolite, also possessing muscle relaxant properties. The metabolism is rapid, and in some species, the concentration of the metabolite can exceed that of the parent drug.[8]

The following tables summarize pharmacokinetic parameters of dantrolene and 5-hydroxy dantrolene from a study in dogs.[9]

Table 1: Pharmacokinetic Parameters of Dantrolene in Dogs Following a Single Oral Dose

| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |

| Cmax (µg/mL) | 0.43 ± 0.28 | 0.65 ± 0.38 |

| Tmax (hr) | 1.04 ± 0.42 | 1.25 ± 0.42 |

| AUC (µg·hr/mL) | 3.87 ± 5.03 | 5.94 ± 6.63 |

| t₁/₂ (hr) | 1.26 ± 0.69 | 1.21 ± 0.53 |

Table 2: Pharmacokinetic Parameters of 5-Hydroxy Dantrolene in Dogs Following a Single Oral Dose of Dantrolene

| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |

| Cmax (µg/mL) | 0.053 ± 0.030 | 0.073 ± 0.038 |

| Tmax (hr) | 2.50 ± 1.52 | 2.50 ± 1.52 |

| AUC (µg·hr/mL) | 0.54 ± 0.32 | 0.81 ± 0.49 |

| t₁/₂ (hr) | 3.12 ± 1.20 | 3.32 ± 1.32 |

Experimental Protocols

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly available, this section outlines the general methodologies for its synthesis and its application in bioanalytical assays.

General Synthesis of Deuterated Analogs

The synthesis of deuterated compounds like this compound typically involves introducing deuterium atoms at a late stage of the synthesis of the non-labeled molecule to maximize efficiency. Common methods include:

-

Catalytic H-D exchange: Using a deuterium source (e.g., D₂O, D₂) and a catalyst to replace specific hydrogen atoms with deuterium.

-

Reduction with deuterated reagents: Employing deuterated reducing agents (e.g., NaBD₄, LiAlD₄) to introduce deuterium.

-

Synthesis from deuterated starting materials: Beginning the synthesis with a commercially available deuterated precursor.

For this compound, the deuterium atoms are on the nitrophenyl ring, suggesting the use of a deuterated nitrobenzene derivative as a starting material in a multi-step synthesis.

Bioanalytical Method using LC-MS/MS

The following is a generalized protocol for the quantification of dantrolene and 5-hydroxy dantrolene in plasma using this compound as an internal standard.

Objective: To determine the concentration of dantrolene and 5-hydroxy dantrolene in plasma samples.

Materials:

-

Plasma samples

-

Dantrolene and 5-hydroxy dantrolene analytical standards

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Tertiary butyl methyl ether (for liquid-liquid extraction)

-

Ultrapure water

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of dantrolene, 5-hydroxy dantrolene, and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (this compound).

-

Vortex briefly.

-

Add 500 µL of tertiary butyl methyl ether.

-

Vortex for 1 minute to extract the analytes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System:

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for dantrolene, 5-hydroxy dantrolene, and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 2: Experimental workflow for therapeutic drug monitoring of dantrolene.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical data for dantrolene and its active metabolite. A thorough understanding of its properties, the pharmacology of its parent compound, and the analytical methodologies in which it is employed is crucial for its effective application in drug development and clinical research.

References

- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of oral dantrolene in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 5-Hydroxy dantrolene-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route and a detailed purification protocol for 5-Hydroxy dantrolene-d4. This deuterated analog of the major active metabolite of dantrolene is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Overview and Chemical Properties

This compound is the stable isotope-labeled form of 5-hydroxydantrolene, the primary pharmacologically active metabolite of the muscle relaxant dantrolene. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value |

| Chemical Name | 5-hydroxy-1-[[(E)-[5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl]methylidene]amino]imidazolidine-2,4-dione |

| Molecular Formula | C₁₄H₆D₄N₄O₆ |

| Molecular Weight | 334.28 g/mol |

| CAS Number | 1217225-15-4 |

| Appearance | Yellow to orange solid |

| Purity | Typically ≥95% |

| Primary Application | Internal standard in analytical and pharmacokinetic research |

| UV/Vis Maxima (Dantrolene) | 226, 309, 348, 387 nm (in DMSO/DMF)[1] |

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of two key intermediates: a deuterated aldehyde and a hydroxylated aminohydantoin, followed by their condensation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on established chemical reactions for analogous compounds. Yields are estimates and will require empirical optimization.

Step 1: Synthesis of 4-Nitroaniline-d4 This procedure starts with the nitration of acetanilide-d5, which can be prepared from commercially available aniline-d5.

-

Acetylation of Aniline-d5: To a stirred solution of aniline-d5 (1.0 eq) in pyridine (3.0 eq), slowly add acetic anhydride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract the product, acetanilide-d5, with ethyl acetate.

-

Nitration: Dissolve the crude acetanilide-d5 in concentrated sulfuric acid at 0 °C. Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1 hour, then pour the mixture onto crushed ice. Filter the precipitated 4-nitroacetanilide-d4 and wash with cold water.

-

Hydrolysis: Reflux the 4-nitroacetanilide-d4 in a mixture of aqueous HCl (e.g., 5 M) for 2-3 hours. Cool the solution and neutralize with an aqueous base (e.g., NaOH) to precipitate 4-nitroaniline-d4. Filter, wash with water, and dry.

Step 2: Meerwein Arylation to form 5-(4-Nitrophenyl-d4)-furan-2-carbaldehyde This step couples the deuterated aniline derivative with furan-2-carbaldehyde.

-

Diazotization: Dissolve 4-nitroaniline-d4 (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Arylation: In a separate flask, add furan-2-carbaldehyde (3.0 eq) and copper(II) chloride (0.1 eq) to acetone. Cool this mixture to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the furan mixture. Stir vigorously and allow the reaction to proceed at 0-10 °C for 1 hour, then at room temperature for 4-6 hours.

-

Workup: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target aldehyde.

| Reaction Stage | Starting Material | Key Reagents | Estimated Yield |

| Nitration/Hydrolysis | Aniline-d5 | HNO₃, H₂SO₄, HCl | 60-70% |

| Meerwein Arylation | 4-Nitroaniline-d4 | NaNO₂, Furan-2-carbaldehyde, CuCl₂ | 40-50% |

Step 1: Synthesis of 5-Hydroxyhydantoin This procedure is adapted from a patented method for synthesizing the hydroxylated hydantoin core.[2]

-

Formation of 4,5-Dihydroxyimidazolidin-2-one: React an aqueous solution of glyoxal (40% in water, 1.0 eq) with urea (1.1 eq). The reaction is typically performed at a controlled pH and temperature.

-

Oxidation: Treat the resulting solution of 4,5-dihydroxyimidazolidin-2-one with hydrogen peroxide (30% aq., 1.5 eq) in the presence of a catalytic amount of a divalent iron salt (e.g., FeSO₄·7H₂O, 0.01 eq). Maintain the pH of the reaction mixture around 2.5.

-

Isolation: After the reaction is complete, the 5-hydroxyhydantoin can be isolated by cooling the solution and collecting the precipitated product.

Step 2: Amination of 5-Hydroxyhydantoin A direct amination of the N1 position is required. This can be approached using electrophilic amination reagents.

-

N-Amination: Dissolve 5-hydroxyhydantoin (1.0 eq) in a suitable solvent like DMF. Add a base such as potassium carbonate (1.5 eq). To this mixture, add an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPH) or a similar reagent (1.2 eq).

-

Workup: Stir the reaction at room temperature overnight. Quench with water and extract the product. Purification may require column chromatography to yield 1-amino-5-hydroxyhydantoin.

| Reaction Stage | Starting Material | Key Reagents | Estimated Yield |

| Hydroxylation | Glyoxal, Urea | H₂O₂, FeSO₄ | 70-80% |

| Amination | 5-Hydroxyhydantoin | DPH, K₂CO₃ | 30-40% |

-

Reaction: Dissolve 5-(4-Nitrophenyl-d4)-furan-2-carbaldehyde (1.0 eq) and 1-amino-5-hydroxyhydantoin (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heating: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture. The product, this compound, should precipitate from the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.

Purification Protocol

The final product requires high purity, especially for its use as an internal standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method.

Caption: Workflow for the purification of this compound.

-

System Preparation:

-

Column: A high-capacity reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size) is suitable.

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

System Equilibration: Equilibrate the column with 95% A and 5% B for at least 5 column volumes.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of DMSO, DMF, or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Flow Rate: Dependent on column diameter, typically 20-40 mL/min for a 20 mm ID column.

-

Detection: UV-Vis detector set to a wavelength where the compound has strong absorbance, such as 385 nm.[3]

-

Gradient: Develop a gradient based on analytical HPLC runs. A typical gradient might be:

-

0-5 min: 5% B

-

5-30 min: 5% to 95% B (linear gradient)

-

30-35 min: 95% B (column wash)

-

35-40 min: 95% to 5% B (re-equilibration)

-

-

Injection Volume: Determined by loading studies, starting with a small injection and increasing to maximize throughput without sacrificing resolution.

-

-

Fraction Collection and Post-Processing:

-

Set the fraction collector to trigger based on the UV signal intensity and/or retention time window corresponding to the target compound.

-

Analyze the collected fractions using analytical HPLC to confirm purity.

-

Pool the fractions that meet the purity requirement (e.g., >98%).

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder.

-

Conclusion

The synthesis and purification of this compound require a multi-step organic synthesis followed by a rigorous purification process. The proposed pathway leverages known reactions for the synthesis of the dantrolene scaffold and its precursors, adapted for the introduction of deuterium labels and the specific hydroxyl group. Preparative HPLC is an effective final step to ensure the high purity required for its application as an internal standard in sensitive bioanalytical methods. The protocols provided herein serve as a detailed guide for researchers undertaking the preparation of this important analytical standard.

References

The Role of Deuterium Labeling in 5-Hydroxy Dantrolene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Hydroxy dantrolene-d4, a deuterated analog of a primary metabolite of the muscle relaxant dantrolene. The strategic incorporation of deuterium atoms into the 5-hydroxy dantrolene structure plays a crucial role in its application in advanced analytical methodologies, particularly in the field of pharmacokinetics and therapeutic drug monitoring. This document will detail the core principles of its use, present available quantitative data, outline experimental protocols, and provide visual representations of its application and the broader context of dantrolene's mechanism of action.

Introduction: The Significance of Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron in its nucleus, resulting in a greater atomic mass compared to protium (the most common hydrogen isotope). The replacement of hydrogen with deuterium in a drug molecule or its metabolite, a process known as deuterium labeling, can lead to several advantageous properties for analytical applications. In the case of this compound, the key benefit is the mass shift it introduces without significantly altering the molecule's chemical properties. This makes it an ideal internal standard for mass spectrometry-based quantification of dantrolene and its metabolites in complex biological matrices.[1][2]

The primary application of this compound is to serve as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its purpose is to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby improving the accuracy and precision of the quantitative analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-hydroxy-1-[[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | [3] |

| Molecular Formula | C₁₄H₆D₄N₄O₆ | [4][5] |

| Molecular Weight | 334.28 g/mol | [4][5] |

| CAS Number | 1217225-15-4 | [4][6] |

| Appearance | Yellow to Dark Yellow Solid | [6] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6][7] |

The Role of this compound in Pharmacokinetic Studies

Pharmacokinetic studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Dantrolene is metabolized in the body to several metabolites, with 5-hydroxy dantrolene being a major one.[6][8] Accurate quantification of both the parent drug and its metabolites is crucial for building a complete pharmacokinetic profile.

Quantitative Data from Pharmacokinetic Studies of Dantrolene and 5-Hydroxydantrolene

Table 1: Pharmacokinetics of Intravenous Dantrolene and 5-Hydroxydantrolene in Children [9]

| Parameter | Dantrolene | 5-Hydroxydantrolene |

| Dose | 2.4 mg/kg (IV) | N/A |

| Peak Concentration (Cmax) | 6.03 ± 0.93 µg/mL | 0.60 ± 0.18 µg/mL |

| Time to Peak (Tmax) | 1 min post-infusion | ~7 hours |

| Elimination Half-life (t₁/₂) | 10.0 ± 2.6 hours | 9.0 ± 2.5 hours |

Table 2: Pharmacokinetics of Oral Dantrolene in Dogs [10]

| Parameter | Dantrolene (5 mg/kg) | Dantrolene (10 mg/kg) |

| Peak Plasma Concentration (Cmax) | 0.43 µg/mL | 0.65 µg/mL |

| Terminal Half-life (t₁/₂) | 1.26 hours | 1.21 hours |

| Area Under the Curve (AUC) | 3.87 µg·h/mL | 5.94 µg·h/mL |

Table 3: Pharmacokinetics of Oral Dantrolene in Horses [8]

| Formulation | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| Capsules | 28.9 ± 21.6 ng/mL | 3.8 hours |

| Paste | 37.8 ± 12.8 ng/mL | 3.8 hours |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, the synthesis of the non-deuterated 5-hydroxy dantrolene has been reported.[11] The synthesis of the deuterated analog would likely involve the use of a deuterated precursor, such as 4-nitroaniline-d4, in a similar synthetic scheme. The general steps would include the synthesis of the deuterated nitrophenylfuran precursor followed by condensation with 1-amino-5-hydroxyhydantoin.

Representative LC-MS/MS Protocol for Quantification of Dantrolene and 5-Hydroxydantrolene

The following is a representative protocol for the quantification of dantrolene and 5-hydroxydantrolene in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on typical methodologies described in the literature.[12]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dantrolene: m/z 315 → m/z 239

-

5-Hydroxydantrolene: m/z 331 → m/z 255

-

This compound (Internal Standard): m/z 335 → m/z 259 (Note: These MRM transitions are illustrative and should be optimized for the specific instrument and conditions.)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis using an internal standard.

Logical Relationship of Deuterium Labeling to Analytical Accuracy

Caption: The role of deuterium labeling in enhancing analytical accuracy.

Dantrolene's Mechanism of Action: Inhibition of Ryanodine Receptor

While this compound's primary role is analytical, it is intrinsically linked to the pharmacology of dantrolene. Dantrolene exerts its muscle relaxant effects by binding to the ryanodine receptor (RyR1) in skeletal muscle, inhibiting the release of calcium from the sarcoplasmic reticulum and thereby uncoupling excitation-contraction.

Caption: Dantrolene's inhibitory effect on the ryanodine receptor signaling pathway.

Conclusion

This compound is a critical tool for researchers and drug development professionals involved in the study of dantrolene. Its deuterium labeling provides the necessary mass shift for it to serve as a highly effective internal standard in LC-MS/MS bioanalysis. This enables the precise and accurate quantification of dantrolene and its metabolites in biological fluids, which is fundamental for robust pharmacokinetic and toxicokinetic studies. While the direct impact of deuterium labeling on the pharmacokinetic properties of 5-hydroxy dantrolene itself is not extensively documented, its role in facilitating high-quality analytical data is indispensable for the continued research and clinical use of dantrolene. data is indispensable for the continued research and clinical use of dantrolene.

References

- 1. Dantrolene stabilizes domain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and tissue distribution studies of dantrolene sodium with hydroxypropyl-β-cyclodextrin in rat tissue by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Dantrolene: A Technical Guide to the Formation of 5-Hydroxydantrolene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene, a postsynaptic muscle relaxant, is the primary therapeutic agent for malignant hyperthermia. Its clinical efficacy and safety are intrinsically linked to its metabolic fate. This technical guide provides an in-depth exploration of the metabolism of dantrolene, with a core focus on the oxidative pathway leading to the formation of its major active metabolite, 5-hydroxydantrolene. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

Dantrolene is a hydantoin derivative that exerts its muscle relaxant effects by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells[1]. The drug is primarily metabolized in the liver, undergoing two main biotransformation pathways: an oxidative pathway and a reductive pathway. The oxidative pathway, mediated by the cytochrome P450 (CYP) enzyme system, results in the formation of 5-hydroxydantrolene[2]. The reductive pathway involves the conversion of the nitro group to an amino group, which is subsequently acetylated[3]. This guide will concentrate on the critical oxidative metabolic route and the generation of 5-hydroxydantrolene.

Dantrolene Metabolic Pathways

Dantrolene undergoes extensive hepatic metabolism. The two primary pathways are:

-

Oxidative Pathway: This pathway involves the hydroxylation of the hydantoin ring of the dantrolene molecule to form 5-hydroxydantrolene. This reaction is catalyzed by microsomal cytochrome P450 enzymes[1][2].

-

Reductive Pathway: This pathway involves the reduction of the aromatic nitro group of dantrolene to form aminodantrolene. This intermediate is then acetylated to form acetylaminodantrolene. In humans, this pathway is primarily catalyzed by cytosolic aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2)[4][5].

Quantitative Data on 5-Hydroxydantrolene Formation

Table 1: Pharmacokinetic Parameters of Dantrolene and 5-Hydroxydantrolene

| Parameter | Species | Value | Reference |

| Dantrolene Elimination Half-life | Human | 4-8 hours | [1][2] |

| 5-Hydroxydantrolene Peak Plasma Concentration | Children (2.4 mg/kg IV) | 0.60 ± 0.18 µg/mL | [6] |

| Time to Peak 5-Hydroxydantrolene Concentration | Children (2.4 mg/kg IV) | ~7 hours | [6] |

| 5-Hydroxydantrolene Elimination Half-life | Children | 9.0 ± 2.5 hours | [6] |

| Dantrolene Peak Plasma Concentration | Horse (Oral) | 28.9 ± 21.6 ng/mL (capsules) | [7] |

| 37.8 ± 12.8 ng/mL (paste) | [7] | ||

| Time to Peak Dantrolene Concentration | Horse (Oral) | 3.8 hours | [7] |

| Dantrolene Peak Plasma Concentration | Dog (5 mg/kg Oral) | 0.43 µg/mL | [3] |

| Dantrolene Elimination Half-life | Dog (5 mg/kg Oral) | 1.26 hours | [3] |

| Dantrolene Peak Plasma Concentration | Dog (10 mg/kg Oral) | 0.65 µg/mL | [3] |

| Dantrolene Elimination Half-life | Dog (10 mg/kg Oral) | 1.21 hours | [3] |

Table 2: Enzyme Kinetic Parameters for Dantrolene Hydroxylation in Rat Liver Microsomes

| Parameter | Value | Enzyme | Reference |

| Low Km | 0.06-0.08 µM | Cytochrome P-450 1A1 | [8] |

| High Km | 5-7 µM | Cytochrome P-450 1A2 | [8] |

Disclaimer: The kinetic parameters presented in Table 2 are from a study conducted on rat liver microsomes. While informative, these values may not be directly extrapolated to human metabolism. Further research is needed to establish the specific kinetic parameters in human systems.

Studies in rats have indicated the involvement of specific cytochrome P450 isozymes in the hydroxylation of dantrolene. Cytochromes P-450 1A1, 1A2, and 3A have been identified as being involved in this metabolic process in rats[8].

Experimental Protocols

This section outlines a general methodology for studying the in vitro metabolism of dantrolene to 5-hydroxydantrolene using human liver microsomes.

In Vitro Metabolism of Dantrolene in Human Liver Microsomes

Objective: To determine the metabolic stability and kinetics of 5-hydroxydantrolene formation from dantrolene in human liver microsomes.

Materials:

-

Dantrolene

-

5-Hydroxydantrolene (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Internal standard for analytical quantification

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dantrolene in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare working solutions of dantrolene by diluting the stock solution with the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Phosphate buffer

-

Human liver microsomes

-

Dantrolene working solution

-

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Experiment:

-

Incubate the reaction mixtures at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

-

Analytical Quantification:

-

Analyze the samples for the concentrations of dantrolene and 5-hydroxydantrolene using a validated HPLC-UV or LC-MS/MS method.

-

Create a standard curve for both dantrolene and 5-hydroxydantrolene to quantify their concentrations in the samples.

-

Data Analysis:

-

Plot the concentration of dantrolene remaining over time to determine the metabolic stability (half-life, t1/2).

-

Plot the formation of 5-hydroxydantrolene over time to determine the initial velocity of the reaction.

-

For kinetic analysis, perform incubations with varying concentrations of dantrolene and measure the initial rates of 5-hydroxydantrolene formation. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

References

- 1. Dantrolene. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in malignant hyperthermia, the neuroleptic malignant syndrome and an update of its use in muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-Hydroxy Dantrolene-d4 for Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy dantrolene-d4, including its typical specifications, analytical applications, and the metabolic context of its parent compound, dantrolene. This document is intended for professionals in pharmaceutical research and bioanalysis who utilize stable isotope-labeled internal standards for quantitative accuracy.

Introduction to this compound

This compound is the stable isotope-labeled (deuterated) form of 5-Hydroxy dantrolene, the primary active metabolite of the muscle relaxant dantrolene.[1][2][3] Dantrolene itself is used to treat malignant hyperthermia and spasticity from upper motor neuron disorders.[2][4] In drug metabolism and pharmacokinetic (DMPK) studies, quantifying drug and metabolite concentrations in biological matrices is critical.

Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[5][6][7] By substituting hydrogen atoms with deuterium, the molecular weight is increased without significantly altering the chemical and physical properties.[7] This ensures that the internal standard (this compound) and the target analyte (5-Hydroxy dantrolene) exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization, thereby providing a highly accurate method for correcting for experimental variability.[6][7] This precision is essential for reliable bioanalytical method validation as recognized by regulatory agencies like the FDA and EMA.[7]

Typical Product Specifications

The specifications for this compound are critical for ensuring the quality and reliability of analytical data. While a batch-specific Certificate of Analysis should always be consulted, the table below summarizes typical product specifications sourced from chemical suppliers.

| Parameter | Specification | Source(s) |

| Chemical Name | 5-hydroxy-1-[([5-(4-nitrophenyl-d4)-2-furanyl]methylene)amino]-2,4-imidazolidinedione | [8][9][10] |

| CAS Number | 1217225-15-4 (d4 labeled) | [8][11][12] |

| Unlabeled CAS | 52130-25-3 | [10][13] |

| Molecular Formula | C₁₄H₆D₄N₄O₆ | [8][11] |

| Molecular Weight | 334.28 g/mol | [8][11][12] |

| Purity | ≥95% | [8][11] |

| Appearance | Yellow to Dark Yellow Solid | [12] |

| Storage | Recommended at 4°C, Hygroscopic | [12] |

| Primary Use | Internal standard for bioanalysis and metabolic research | [9][14] |

Metabolic Pathway of Dantrolene

Dantrolene is primarily metabolized in the liver by microsomal enzymes.[1][2][15] The major metabolic pathway is oxidation via hydroxylation, which produces 5-hydroxydantrolene.[1][2][3] A secondary pathway involves reduction of the nitro group to form an amino metabolite, which is subsequently acetylated.[1] Understanding this pathway is crucial for pharmacokinetic studies tracking both the parent drug and its active metabolites.

Experimental Protocols for Quantitative Analysis

The use of this compound as an internal standard is most common in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technique offers high sensitivity and selectivity for quantifying analytes in complex biological matrices like plasma, serum, or urine.

The methodology relies on the principle of isotope dilution. A known quantity of the deuterated internal standard (this compound) is added to a biological sample containing an unknown quantity of the native analyte (5-Hydroxy dantrolene). The two compounds are chemically identical and thus behave the same during sample cleanup and analysis. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.[5] The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's precise concentration against a calibration curve.

Below is a detailed, generalized protocol for the quantification of 5-Hydroxy dantrolene in human plasma. Note: This protocol is a template and must be optimized and validated for specific laboratory conditions and instrumentation.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of 5-Hydroxy dantrolene and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., DMSO or Methanol).

-

Create a series of calibration standards by spiking blank, pooled human plasma with varying known concentrations of 5-Hydroxy dantrolene.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (requires optimization).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure solutions of both the analyte and the IS. For example:

-

5-Hydroxy dantrolene: Q1 Precursor Ion [M-H]⁻ → Q3 Product Ion

-

This compound: Q1 Precursor Ion [M-H]⁻ → Q3 Product Ion (precursor will be +4 Da compared to the analyte).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

-

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of dantrolene. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantitative bioanalysis. By mimicking the behavior of the endogenous metabolite, it effectively corrects for variations in sample processing and instrument response, leading to robust, reliable, and reproducible data essential for successful pharmacokinetic and toxicological studies.

References

- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. scbt.com [scbt.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers and availability of 5-Hydroxy dantrolene-d4

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and analytical applications of 5-Hydroxy dantrolene-d4. This deuterated analog of dantrolene's primary metabolite serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

A stable, isotope-labeled version of 5-hydroxy dantrolene, this compound is available from several reputable suppliers. While specific offerings may vary, the following tables summarize key quantitative data from prominent commercial sources to facilitate comparison.

Table 1: Commercial Supplier Information for this compound

| Supplier | Website | Contact Information |

| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- | N/A |

| Santa Cruz Biotechnology | --INVALID-LINK-- | N/A |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | N/A |

| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- |

Table 2: Technical Data for Commercially Available this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Sizes |

| MedChemExpress | HY-132370S | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 | ≥98% | N/A | 1mg, 5mg |

| LGC Standards | TRC-H825177 | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 | N/A | N/A | 1mg, 10mg |

| Santa Cruz Biotechnology | sc-212423 | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 | ≥95% | N/A | 1mg, 5mg |

| Toronto Research Chemicals | H825177 | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 | N/A | N/A | 1mg, 10mg, 25mg, 50mg |

| Veeprho | N/A | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 | N/A | N/A | Inquire for details |

Experimental Protocols: Bioanalytical Quantification

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dantrolene and its metabolites in biological matrices. The following is a representative protocol adapted from validated methods for dantrolene analysis in human plasma.[1]

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for dantrolene and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both the analyte (5-hydroxy dantrolene) and the internal standard (this compound) must be optimized.

-

Table 3: Example MRM Transitions (to be optimized on the specific instrument)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-Hydroxy dantrolene | [To be determined] | [To be determined] |

| This compound | [To be determined + 4] | [To be determined] |

Data Analysis

The concentration of 5-hydroxy dantrolene in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

Visualizing Workflows and Pathways

Dantrolene Metabolism

Dantrolene is primarily metabolized in the liver to its active metabolite, 5-hydroxydantrolene, and a reduced, acetylated metabolite. The following diagram illustrates this metabolic pathway.

Bioanalytical Workflow

The general workflow for the quantification of 5-hydroxy dantrolene in a biological sample using this compound as an internal standard is depicted below.

Logical Relationship for Internal Standard Use

The core principle of using a deuterated internal standard is to correct for variations during sample processing and analysis. The diagram below illustrates this logical relationship.

References

The Gold Standard of Quantification: An In-depth Technical Guide to the Mechanism of Action of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis.[3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in the instrument's response, as both the analyte and the SIL-IS are affected proportionally.

The use of SIL-IS is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a high-accuracy method for quantitative analysis.[2][4]

Mechanism of Action: How SIL-IS Ensures Accuracy and Precision

The effectiveness of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical workflow. Here’s a breakdown of the mechanism:

-

Sample Preparation: During extraction, precipitation, and other sample clean-up steps, any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS. This is because their nearly identical chemical properties (e.g., polarity, solubility, pKa) cause them to behave similarly.

-

Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS), the SIL-IS will co-elute with the analyte, or elute very closely. This is crucial for compensating for matrix effects.

-

Ionization and Detection (Mass Spectrometry): Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. Since the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effects. Therefore, the ratio of their signals remains unaffected, leading to accurate quantification.

The following diagram illustrates the principle of isotope dilution:

Quantitative Data: SIL-IS vs. Structural Analogs

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. While they can partially correct for variability, their different physicochemical properties can lead to different extraction recoveries and susceptibility to matrix effects.

The following table presents a summary of a study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |

| Structural Analog IS | 96.8 | 8.6 | 0.02 |

Table 1. Comparison of accuracy and precision for the quantification of Kahalalide F using a stable isotope-labeled internal standard versus a butyric acid analog internal standard.[5] The data demonstrates that the SIL-IS provides a mean bias closer to the ideal value of 100% and a lower standard deviation, indicating higher accuracy and precision. The difference in performance was statistically significant.

Experimental Protocols

A robust validation of a bioanalytical method using a SIL-IS is a regulatory requirement. The following protocols outline the key experiments to be performed, based on FDA guidelines.[6][7]

Stock and Working Solution Preparation

-

Analyte and SIL-IS Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the SIL-IS at a fixed concentration.

Calibration Curve and Quality Control Sample Preparation

-

Calibration Standards: Spike known concentrations of the analyte working solutions into a blank biological matrix (e.g., plasma, urine) to prepare a series of calibration standards (typically 6-8 non-zero concentrations).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation Example)

-

Aliquot 100 µL of the calibration standards, QC samples, and unknown study samples into individual microcentrifuge tubes.

-

Add a fixed volume (e.g., 20 µL) of the SIL-IS working solution to each tube (except for blank matrix samples used to assess interference).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

The following diagram illustrates a typical bioanalytical workflow:

Bioanalytical Method Validation

The following validation experiments are essential to ensure the reliability of the method:

-

Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure that endogenous components do not interfere with the detection of the analyte or the SIL-IS.

-

Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and SIL-IS. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The matrix factor should be consistent across different lots of the matrix.

-

Accuracy and Precision: Analyze replicate QC samples (at least five replicates at each concentration level) on at least three different days to determine the intra- and inter-day accuracy and precision. The accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (Coefficient of Variation, %CV) should not exceed 15% (20% at the LLOQ).

-

Recovery: Determine the extraction efficiency of the analyte and SIL-IS from the biological matrix. While 100% recovery is not necessary, it should be consistent and reproducible.

-

Stability: Evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at the intended temperature.

Logical Relationships in Method Validation

The decision to use a SIL-IS has a direct impact on the expected outcomes of the validation experiments. The following diagram illustrates the logical relationship between the choice of internal standard and the key validation parameters.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Dantrolene and its Metabolite, 5-Hydroxydantrolene, in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the skeletal muscle relaxant dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The method employs 5-Hydroxy dantrolene-d4, a stable isotope-labeled internal standard, to ensure high accuracy, precision, and reproducibility. A straightforward protein precipitation procedure is utilized for sample preparation, enabling a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and selectivity for the bioanalysis of dantrolene and its primary metabolite in a clinical research setting.

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity associated with neurological disorders, and neuroleptic malignant syndrome. The therapeutic efficacy and safety of dantrolene are influenced by its pharmacokinetic profile, which includes metabolism to 5-hydroxydantrolene, an active metabolite. Therefore, the simultaneous quantification of both parent drug and active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating matrix effects, variations in sample recovery, and instrument response fluctuations.[1] this compound is a deuterated analog of the 5-hydroxydantrolene metabolite, making it an ideal internal standard for this application as it co-elutes with the analyte of interest and compensates for potential analytical variability.[2][3] This application note provides a comprehensive protocol for the LC-MS/MS bioanalysis of dantrolene and 5-hydroxydantrolene in human plasma using this compound.

Experimental Protocols

Materials and Reagents

-

Dantrolene sodium salt (Reference Standard)

-

5-Hydroxydantrolene (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve dantrolene and 5-hydroxydantrolene in methanol to prepare individual stock solutions.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used. The transitions for this compound are predicted based on the non-deuterated form.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dantrolene | 315.1 | 224.1 | 100 | 25 |

| 5-Hydroxydantrolene | 331.1 | 240.1 | 100 | 28 |

| This compound (IS) | 335.1 | 244.1 | 100 | 28 |

Data Presentation

Calibration Curve

The method should be linear over a clinically relevant concentration range. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

| Calibration Level | Dantrolene (ng/mL) | 5-Hydroxydantrolene (ng/mL) |

| LLOQ | 1 | 1 |

| CAL 2 | 5 | 5 |

| CAL 3 | 20 | 20 |

| CAL 4 | 50 | 50 |

| CAL 5 | 100 | 100 |

| CAL 6 | 500 | 500 |

| CAL 7 | 1000 | 1000 |

| ULOQ | 2000 | 2000 |

Quality Control Samples

The accuracy and precision of the method are evaluated using quality control samples at low, medium, and high concentrations.

| QC Level | Dantrolene (ng/mL) | 5-Hydroxydantrolene (ng/mL) |

| LQC | 3 | 3 |

| MQC | 80 | 80 |

| HQC | 1600 | 1600 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS bioanalysis of dantrolene.

Caption: Metabolic pathway of dantrolene and its relation to the internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic and therapeutic drug monitoring studies in a research setting. The simple protein precipitation sample preparation protocol allows for rapid sample processing, further enhancing the utility of this method for large-scale bioanalytical projects.

References

Application Note: Quantitative Analysis of Dantrolene in Human Plasma using 5-Hydroxy dantrolene-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene is a direct-acting skeletal muscle relaxant used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1][2][3][4] It functions by binding to the ryanodine receptor 1 (RyR1), which inhibits the release of calcium from the sarcoplasmic reticulum and dissociates the excitation-contraction coupling in skeletal muscle.[1][2][5][6] Accurate quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[7][8] This protocol details a robust and sensitive method for the quantification of dantrolene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-Hydroxy dantrolene-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[7][9]

Principle

This method employs a protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound, a deuterium-labeled analog of a dantrolene metabolite, as an internal standard corrects for variations in sample processing and instrument response, thereby enhancing the reliability of the quantification.[7]

Experimental Protocols

1. Materials and Reagents

-

Analytes and Standards:

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18 MΩ·cm or greater)

-

Human Plasma (K2-EDTA)

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Microcentrifuge

-

Pipettes and general laboratory glassware

-

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of dantrolene and 1 mg of this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent such as methanol to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the dantrolene stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

-

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of blank human plasma into the appropriate tubes.

-

Spike 5 µL of the appropriate dantrolene working solution into the calibration and QC tubes. For unknown samples, add 5 µL of 50:50 acetonitrile/water.

-

Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex all tubes for 10 seconds.

-

Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC System |

| Column | Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm)[10][11] |

| Mobile Phase A | 0.1% Formic Acid in Water[10][11] |

| Mobile Phase B | Acetonitrile[10][11] |

| Flow Rate | 0.3 mL/min[10][11] |

| Gradient | Isocratic (e.g., 80% B) or a suitable gradient |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[10][11] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dantrolene | Optimize for system | Optimize for system | Optimize for system |

| This compound (IS) | Optimize for system | Optimize for system | Optimize for system |

Note: Specific m/z transitions and collision energies must be optimized for the specific instrument being used.

Data Presentation

Table 1: Method Validation Summary

This table summarizes typical performance characteristics based on published methods.

| Parameter | Result | Reference |

| Linearity Range | 25 - 2500 ng/mL for dantrolene in human plasma. | [10][11] |

| Lower Limit of Quantitation | 10 ng/mL for dantrolene. | [12] |

| Accuracy & Precision | Within ±15% for QC samples (±20% at LLOQ) as per FDA guidelines. | [11] |

| Selectivity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. | |

| Matrix Effect | Assessed and determined to be not significant. | [13] |

| Recovery | Typically >60% from plasma. | [14] |

Visualizations

Experimental Workflow

Dantrolene Signaling Pathway

References

- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Spectrometric Analysis of Dantrolene Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrometric Analysis of Dantrolene Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review [frontiersin.org]

- 7. veeprho.com [veeprho.com]

- 8. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Hydroxy Dantrolene-d4 as an Internal Standard for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and malignant hyperthermia.[1] Accurate determination of dantrolene and its major active metabolite, 5-hydroxydantrolene, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure accuracy and precision by compensating for variability during sample preparation and analysis. 5-Hydroxy dantrolene-d4 is a deuterium-labeled analog of 5-hydroxydantrolene and serves as an ideal internal standard for the quantitative analysis of dantrolene and its primary metabolite in pharmacokinetic research.[2] This document provides detailed application notes and a representative protocol for the use of this compound in such studies.

Pharmacokinetic Parameters of Dantrolene and 5-Hydroxydantrolene

The following tables summarize key pharmacokinetic parameters of dantrolene and its major metabolite, 5-hydroxydantrolene, from various studies. These values can vary depending on the species, dose, and administration route.

Table 1: Pharmacokinetic Parameters of Dantrolene

| Species | Dose and Route | Cmax (µg/mL) | tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| Human (children) | 2.4 mg/kg IV | 6.03 ± 0.93 (at 1 min post-infusion) | - | 10.0 ± 2.6 | - | [3] |

| Human (MHS patients) | 5 mg/kg oral (total dose) | > 2.8 | - | 15.8 ± 6.0 | - | |

| Dog | 5 mg/kg oral | 0.43 | - | 1.26 | 3.87 | [4] |

| Dog | 10 mg/kg oral | 0.65 | - | 1.21 | 5.94 | [4] |

| Horse | 500 mg oral (capsules) | 0.029 ± 0.022 | 3.8 | - | - | [1][5] |